![molecular formula C6H4ClN3 B120830 2-氯-7H-吡咯并[2,3-d]嘧啶 CAS No. 335654-06-3](/img/structure/B120830.png)
2-氯-7H-吡咯并[2,3-d]嘧啶
描述
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (2-Cl-7H-Pyr[2,3-d]Pym) is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. It is a colorless solid with a molecular weight of 181.57 g/mol. 2-Cl-7H-Pyr[2,3-d]Pym is a synthetic compound that has been used in many scientific applications due to its unique properties. It has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.
科学研究应用
抗癌药物合成
2-氯-7H-吡咯并[2,3-d]嘧啶衍生物已被设计和合成,用于其作为抗癌药物的潜力。 这些化合物已显示出对各种人类癌细胞系(包括乳腺癌 (MCF7)、肺癌 (A549) 和肝癌 (HePG2))的体外活性 . 在吡咯并[2,3-d]嘧啶骨架中引入氯原子和三氯甲基是增强其抗癌特性的有效方法。
激酶抑制
该化合物在激酶抑制剂的开发中起着至关重要的中间体作用。 已发现新的衍生物作为潜在的多靶点激酶抑制剂,对 EGFR、Her2、VEGFR2 和 CDK2 等酶表现出显着活性 . 这些抑制剂通过靶向促进细胞增殖和存活的信号通路在癌症治疗中发挥着至关重要的作用。
凋亡诱导
2-氯-7H-吡咯并[2,3-d]嘧啶的衍生物已被发现可以诱导癌细胞凋亡。 它们可以增加促凋亡蛋白的水平并降低抗凋亡蛋白的水平,从而导致程序性细胞死亡 . 该机制对于消除癌细胞和阻止肿瘤生长至关重要。
细胞周期阻滞
研究表明,某些 2-氯-7H-吡咯并[2,3-d]嘧啶衍生物可以导致细胞周期阻滞,特别是在癌细胞的 G1/S 期 . 这会阻止癌细胞的增殖,并且是潜在抗癌药物的宝贵特性。
DNA 片段化
一些研究表明,用特定 2-氯-7H-吡咯并[2,3-d]嘧啶衍生物治疗会导致癌细胞中 DNA 片段化的增加 . 这是这些化合物可以发挥其抗癌作用的另一个途径,因为 DNA 片段化是凋亡的标志。
药物化学支架
2-氯-7H-吡咯并[2,3-d]嘧啶结构在药物化学中被广泛用作支架,用于开发有效的治疗剂 . 它的多功能性和独特的结构使其成为合成各种药物化合物的宝贵起点。
作用机制
Target of Action
The primary targets of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine are multiple kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular activities such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine interacts with its kinase targets by inhibiting their activity . This inhibition can lead to a variety of changes within the cell, depending on the specific kinase being targeted . For example, it has been found to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Biochemical Pathways
The inhibition of kinase activity by 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine can affect multiple biochemical pathways. For instance, the inhibition of EGFR, Her2, VEGFR2, and CDK2 can disrupt cell signaling pathways that regulate cell growth and proliferation .
Result of Action
The molecular and cellular effects of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine’s action are largely dependent on the specific kinases it targets. For example, by inhibiting EGFR, Her2, VEGFR2, and CDK2, it can potentially disrupt cell growth and proliferation . This could lead to the death of cancer cells, making 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine a potential candidate for cancer treatment .
属性
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQGBBHVRYTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420729 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335654-06-3 | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


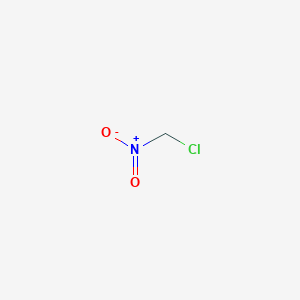
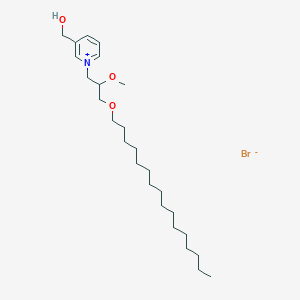
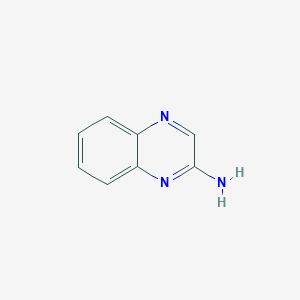
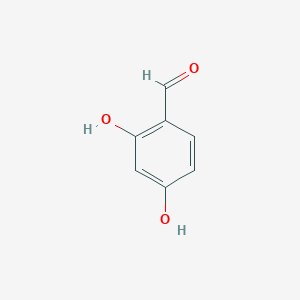
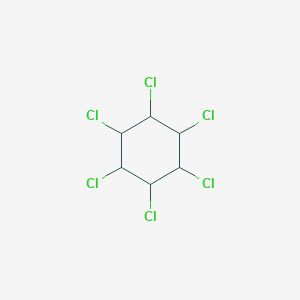


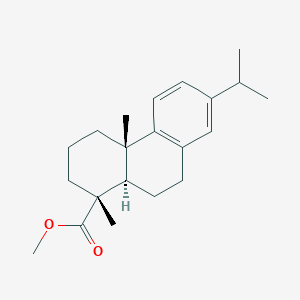
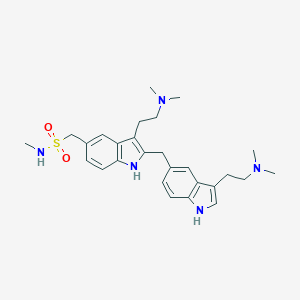

![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)

